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Compound of Interest

Compound Name: Benzetimide Hydrochloride

Cat. No.: B1666580

CAS Number: 5633-14-7

This technical guide provides an in-depth overview of Benzetimide Hydrochloride, a potent
muscarinic acetylcholine receptor antagonist. The information is tailored for researchers,
scientists, and professionals in drug development, offering detailed data on its chemical
identity, mechanism of action, and relevant experimental insights.

Chemical Identity and Synonyms

Benzetimide Hydrochloride is a well-characterized compound with a specific Chemical
Abstracts Service (CAS) number and numerous synonyms used in scientific literature and
commercial products.
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Identifier Value

CAS Number 5633-14-7[1][2][3][4][5]
Molecular Formula C23H27CIN202[1]
Molecular Weight 398.93 g/mol [1][4]

3-(1-benzylpiperidin-4-yl)-3-phenylpiperidine-
2,6-dione;hydrochloride[6]

IUPAC Name

Benzetimide HCI, Dioxatrine, Spasmentral, R
Synonyms 4929, McN-JR 4929, EINECS 227-072-8, UNII-
V6ERX20PHBJ[1][2][6]

Mechanism of Action: Muscarinic Acetylcholine
Receptor Antagonism

Benzetimide Hydrochloride functions as a muscarinic acetylcholine receptor antagonist.[1][2]
[7][8] Its therapeutic effects, particularly in the treatment of neuroleptic-induced parkinsonism,
are attributed to its ability to block the action of acetylcholine at these receptors in the central
and peripheral nervous systems.[1][7]

The pharmacological activity of benzetimide is highly stereoselective. The molecule exists as
two enantiomers: dexetimide, the (S)-enantiomer, and levetimide, the (R)-enantiomer.
Dexetimide is the pharmacologically active component, exhibiting significantly greater affinity
for muscarinic receptors than levetimide.

Signaling Pathway

As a muscarinic antagonist, dexetimide blocks the Gg/11-coupled signaling cascade typically
initiated by acetylcholine binding to M1 muscarinic receptors. This inhibition prevents the
activation of phospholipase C (PLC), thereby blocking the subsequent production of inositol
trisphosphate (IP3) and diacylglycerol (DAG). The ultimate effect is a prevention of the increase
in intracellular calcium concentration and the activation of protein kinase C (PKC), which are
responsible for the downstream cellular responses.
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Figure 1. Signaling pathway of M1 muscarinic acetylcholine receptor antagonism by
dexetimide.

Receptor Binding Affinity

The active enantiomer, dexetimide, demonstrates high affinity for muscarinic receptors, with a
notable preference for the M1 subtype. The binding affinity of a radiolabeled derivative, 127|-
iododexetimide, has been characterized across human muscarinic receptor subtypes.

Mean Inhibition Constant (Ki) of *?7|-

Receptor Subtype ) o
iododexetimide (pM)

M1 337

M2 Not specified, but affinity is 1.9 to 16.9 times
lower than for M1

M3 Not specified, but affinity is 1.9 to 16.9 times
lower than for M1

M4 Not specified, but affinity is 1.9 to 16.9 times
lower than for M1

M5 Not specified, but affinity is 1.9 to 16.9 times

lower than for M1
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Data sourced from studies on a radiolabeled derivative of dexetimide, which showed an affinity
for the M1 receptor that was 1.9 to 16.9 times higher than for the other four subtypes.

The antagonistic potency of the enantiomers of benzetimide has been quantified in functional
assays, highlighting the significant stereoselectivity of this compound.

Enantiomer pA:z value in Guinea-Pig Atria
Dexetimide 9.82
Levetimide 6.0

The antagonistic potency of dexetimide is reported to be over 6000 times higher than that of
levetimide.

Experimental Protocols
Competitive Radioligand Binding Assay for Muscarinic
Receptors

This protocol outlines a general procedure for determining the binding affinity of a test
compound, such as dexetimide, for muscarinic acetylcholine receptors using a competitive
radioligand binding assay.
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Figure 2. General workflow for a competitive radioligand binding assay.
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Objective: To determine the inhibitory constant (Ki) of a test compound for muscarinic
receptors.

Materials:

Tissue source rich in muscarinic receptors (e.g., rat brain cortex for M1).

Radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-QNB).

Unlabeled test compound (dexetimide) and a potent unlabeled antagonist for non-specific
binding determination (e.g., atropine).

Assay buffer (e.g., 50 mM Tris-HCI, pH 7.4).

Homogenizer, centrifuges, glass fiber filters, scintillation counter, and scintillation fluid.

Procedure:

e Membrane Preparation:

o Homogenize the tissue in ice-cold assay buffer.

o Centrifuge the homogenate at low speed to remove cellular debris.

o Centrifuge the supernatant at high speed to pellet the cell membranes.

o Wash the membrane pellet by resuspension and re-centrifugation.

o Resuspend the final membrane pellet in fresh assay buffer and determine the protein
concentration.

e Assay Setup:

o In a series of tubes, add a fixed concentration of the radioligand.

o For total binding, add only the radioligand and membrane preparation.

o For non-specific binding, add the radioligand, membrane preparation, and a high
concentration of an unlabeled antagonist (e.g., 1 UM atropine).
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o For the competition curve, add the radioligand, membrane preparation, and varying
concentrations of the test compound (dexetimide).

e |ncubation:

o Incubate the tubes at a specified temperature (e.g., 25°C) for a duration sufficient to reach
equilibrium.

e Separation:

o Rapidly filter the contents of each tube through glass fiber filters to separate the bound
radioligand from the free radioligand.

o Wash the filters with ice-cold buffer to remove any unbound radioligand.
e Detection:

o Place the filters in scintillation vials with scintillation fluid.

o Measure the radioactivity in a scintillation counter.
o Data Analysis:

o Calculate the specific binding by subtracting the non-specific binding from the total
binding.

o Plot the percentage of specific binding against the logarithm of the competitor
concentration to generate a competition curve.

o Determine the ICso value (the concentration of the competitor that inhibits 50% of the
specific binding).

o Calculate the Ki value using the Cheng-Prusoff equation: Ki = ICso / (1 + [L]/Kd), where [L]
is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Pharmacokinetics and Clinical Data
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Detailed pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion) and
comprehensive clinical trial results specifically for Benzetimide Hydrochloride are not readily
available in the public domain. Further investigation into proprietary or specialized databases
may be required to obtain this information.

Conclusion

Benzetimide Hydrochloride is a potent and highly stereoselective muscarinic acetylcholine
receptor antagonist, with its pharmacological activity primarily attributed to the (S)-enantiomer,
dexetimide. Its high affinity for muscarinic receptors, particularly the M1 subtype, underpins its
therapeutic application. While detailed pharmacokinetic and clinical data are limited in publicly
accessible sources, the information on its mechanism of action and receptor binding profile
provides a solid foundation for further research and development in the field of cholinergic
neurotransmission and related disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Benzetimide Hydrochloride: A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1666580#benzetimide-hydrochloride-cas-number-
and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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